molecular formula C15H8ClN3OS2 B2959975 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476208-97-6

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2959975
CAS No.: 476208-97-6
M. Wt: 345.82
InChI Key: YOWSEONEISQFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-carboxamide scaffold linked to a phenyl-thiazole core. This structure places it within a class of heterocyclic compounds recognized for significant potential in medicinal chemistry and drug discovery research. Thiophene derivatives, in particular, have been reported to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The specific molecular architecture of this compound, which incorporates both thiophene and thiazole rings, is commonly investigated for its ability to interact with biological targets. For instance, structurally related thiophene-carboxamide compounds have been identified as a novel series with antibacterial properties, and their optimization has been explored to overcome bacterial efflux pump resistance mechanisms . Similarly, thiazole-containing analogs are frequently studied for their pharmacological potential. This combination of heterocycles makes 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide a valuable chemical tool for researchers building a structure-activity relationship (SAR) library, screening for new bioactive molecules, or exploring mechanisms of action against specific biological targets. It is supplied as a high-purity compound intended for research applications in chemical biology and pharmaceutical development. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWSEONEISQFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Thiazole vs. Oxazolidinone Cores
  • Target Compound : Utilizes a 1,3-thiazole core.
  • Rivaroxaban (BAY 59-7939): Features an oxazolidinone core, critical for its role as a direct Factor Xa inhibitor . Impact: The oxazolidinone in rivaroxaban enhances binding to Factor Xa’s S1 and S4 pockets, while the thiazole in the target compound may alter pharmacokinetics (e.g., metabolic stability) or target specificity.
Thiazolidinone Derivatives
  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Replaces thiazole with a thiazolidinone ring and adds a trifluoromethylphenyl group. Impact: The thiazolidinone core may influence solubility and hydrogen-bonding interactions compared to the target compound’s thiazole.

Substituent Variations

Cyanophenyl vs. Morpholinone Phenyl
  • Target Compound: 4-Cyanophenyl on the thiazole.
  • Rivaroxaban: 4-(3-Oxomorpholin-4-yl)phenyl on the oxazolidinone. Impact: The morpholinone group in rivaroxaban is essential for high-affinity Factor Xa binding (Ki = 0.4 nM) . The cyanophenyl in the target compound lacks this moiety, suggesting divergent biological targets or reduced anticoagulant activity.
Nitro and Methoxy Groups
  • N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (): Substitutes chlorine with a nitro group and adds methoxy/trifluoromethylphenyl.

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Target/Activity Reference
Target Compound Thiazole 4-Cyanophenyl, Cl Unknown (hypothetical kinase inhibition)
Rivaroxaban (BAY 59-7939) Oxazolidinone 4-(3-Oxomorpholin-4-yl)phenyl Factor Xa inhibitor (IC₅₀ = 0.7 nM)
Compound Thiazolidinone 4-(Trifluoromethyl)phenyl Undisclosed (possible anti-inflammatory)
Nitrothiophene Derivative Thiazole Nitro, methoxy, trifluoromethyl Antibacterial

Stereochemical Considerations

  • Rivaroxaban Enantiomers : The (S)-enantiomer (rivaroxaban) exhibits 200-fold greater Factor Xa inhibition than the (R)-enantiomer .
  • Target Compound: No stereochemical data is available, but the absence of chiral centers simplifies synthesis compared to rivaroxaban.

Key Research Findings and Implications

  • Rivaroxaban’s Success: Its oxazolidinone-morpholinone architecture is optimized for oral bioavailability and Factor Xa inhibition (t₁/₂ = 5–13 hours) .
  • Target Compound’s Potential: The cyanophenyl-thiazole motif may favor interactions with hydrophobic enzyme pockets, but absence of morpholinone likely precludes Factor Xa activity.
  • Nitro Derivatives : highlights nitro groups’ role in antibacterial activity, suggesting the target compound’s chlorine could be replaced for similar applications.

Biological Activity

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets. The presence of a cyanophenyl group further contributes to its pharmacological profile.

Biological Activity Overview

The biological activity of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been explored in various studies, particularly for its anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells through multiple mechanisms.

Anticancer Properties

Several studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound was tested against human cancer cell lines such as HeLa and K562. It demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin, indicating potent anticancer activity .
  • Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This dual mechanism enhances its therapeutic potential against resistant cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and thiophene rings can significantly influence the biological activity of the compound. Key findings include:

  • Substituents : The presence of electron-withdrawing groups (like chloro and cyano) on the phenyl ring increases the compound's potency against cancer cells. Conversely, electron-donating groups tend to reduce activity .
  • Ring Structure : The thiazole moiety is essential for maintaining cytotoxicity; alterations in this structure can lead to decreased efficacy .

Case Studies

Several case studies provide insights into the effectiveness of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide:

  • Study on HeLa Cells : A study demonstrated that this compound exhibited an IC50 value of approximately 12 µM against HeLa cells, indicating strong cytotoxicity compared to other thiazole derivatives .
  • Mechanistic Studies : In mechanistic investigations, it was found that treatment with the compound led to significant changes in cell cycle distribution and increased markers of apoptosis in treated cells .

Comparative Data Table

Below is a summary table comparing the biological activity of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide with other related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamideHeLa12Apoptosis induction
Compound AK56214Apoptosis induction
Compound BMDA-MB-36115Cell cycle arrest
CisplatinHeLa21DNA cross-linking

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how is structural confirmation achieved?

  • Methodology:

  • Synthesis: The compound can be synthesized via condensation reactions between thiophene-2-carboxamide derivatives and substituted thiazoles. For example, similar chalcone derivatives were prepared using Claisen-Schmidt condensation (yields: 43–75%) with variations in substituents affecting reaction efficiency .
  • Characterization: Infrared (IR) spectroscopy confirms functional groups (e.g., C=O, N-H), while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves hydrogen/carbon environments. Mass spectrometry (MS) validates molecular weight .

Q. What preliminary biological activities have been reported for this compound?

  • Key Findings:

  • Derivatives of this scaffold, such as Rivaroxaban (BAY 59-7939), exhibit potent inhibition of Factor Xa, a key enzyme in the coagulation cascade (IC₅₀: ~10 nM). Activity is assessed via enzymatic assays using chromogenic substrates .
  • Structural analogs with modified aryl groups show variable anticoagulant efficacy, suggesting substituent-dependent activity .

Advanced Research Questions

Q. How can crystallographic data resolve stability and polymorphic forms of this compound?

  • Methodology:

  • Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXTL software refines crystal structures. For example, a related methanesulfonate crystalline form demonstrated enhanced thermal/humidity stability, attributed to hydrogen-bonding networks .
  • Stability studies under accelerated conditions (40°C/75% RH) assess polymorphic transitions, with powder X-ray diffraction (PXRD) tracking structural integrity .

Q. How do structural modifications influence Structure-Activity Relationships (SAR)?

  • Case Study:

  • Replacing the 4-cyanophenyl group with halogenated or methoxy-substituted aryl groups alters Factor Xa binding. For instance, 4-fluorophenyl analogs showed reduced activity, while 3-oxomorpholine derivatives (e.g., Rivaroxaban) enhance potency via hydrophobic interactions .
  • Molecular docking (e.g., MolDock) predicts binding affinities to Factor Xa’s S1/S4 pockets, guiding rational design .

Q. What methodologies are used to evaluate pharmacokinetic properties like absorption and metabolism?

  • Approaches:

  • In vitro assays: Caco-2 cell monolayers assess permeability. Rivaroxaban derivatives exhibit high bioavailability (>80%) due to P-glycoprotein efflux resistance .
  • In vivo models: Pharmacokinetic curves in rodents quantify half-life (t½) and area-under-the-curve (AUC). Microsomal stability tests identify cytochrome P450-mediated metabolism hotspots .

Q. How can computational modeling predict target interactions and optimize drug design?

  • Tools & Insights:

  • Molecular dynamics (MD) simulations (e.g., GROMACS) model Factor Xa-ligand complexes, revealing critical residues (e.g., Tyr228, Glu146) for hydrogen bonding .
  • Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (e.g., logP, polar surface area) with anticoagulant activity .

Data Contradictions and Resolution

  • Synthesis Yields: Variability in chalcone derivative yields (43–75%) highlights solvent and catalyst sensitivity. Optimizing reaction conditions (e.g., DMF vs. THF, base selection) can improve reproducibility .
  • Biological Activity Discrepancies: Disparate IC₅₀ values for analogs may arise from assay conditions (e.g., substrate concentration, enzyme source). Standardizing protocols (e.g., uniform recombinant Factor Xa) minimizes variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.